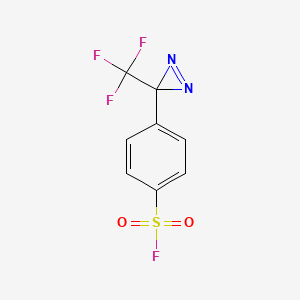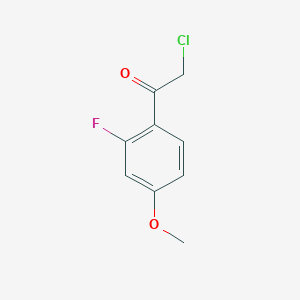
4-Isopropyl-2-(tributylstannyl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Isopropyl-2-(tributylstannyl)pyrimidine is an organotin compound that is primarily used in organic synthesis. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The compound is notable for its use in Stille coupling reactions, which are a type of palladium-catalyzed cross-coupling reaction used to form carbon-carbon bonds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isopropyl-2-(tributylstannyl)pyrimidine typically involves the stannylation of a pyrimidine derivative. One common method includes the reaction of 4-isopropylpyrimidine with tributyltin chloride in the presence of a base such as n-butyllithium. The reaction is usually carried out in an anhydrous solvent like tetrahydrofuran (THF) under inert atmosphere conditions to prevent moisture from interfering with the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the toxic and reactive nature of organotin compounds.
化学反応の分析
Types of Reactions
4-Isopropyl-2-(tributylstannyl)pyrimidine primarily undergoes substitution reactions, particularly in the context of Stille coupling reactions. These reactions involve the transfer of the tributylstannyl group to a palladium catalyst, which then facilitates the coupling with an organic halide to form a new carbon-carbon bond.
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), organic halides (e.g., aryl iodides, bromides, chlorides), bases (e.g., cesium fluoride, potassium carbonate).
Conditions: The reactions are typically carried out in anhydrous solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures (e.g., 65°C).
Major Products
The major products of these reactions are the coupled organic compounds, where the pyrimidine ring is bonded to another organic moiety through a newly formed carbon-carbon bond.
科学的研究の応用
4-Isopropyl-2-(tributylstannyl)pyrimidine has several applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules through Stille coupling reactions.
Biology: Employed in the synthesis of biologically active compounds, such as inhibitors for specific enzymes.
Medicine: Utilized in the development of pharmaceutical compounds, including potential antiviral and anticancer agents.
Industry: Applied in the production of materials with specific chemical properties, such as polymers and advanced materials.
作用機序
The mechanism of action for 4-Isopropyl-2-(tributylstannyl)pyrimidine in Stille coupling reactions involves the following steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the organic halide.
Transmetalation: The tributylstannyl group is transferred from the pyrimidine compound to the palladium center.
Reductive Elimination: The coupled product is formed, and the palladium catalyst is regenerated.
類似化合物との比較
Similar Compounds
- 2-(Tributylstannyl)pyridine
- 2-(Tributylstannyl)furan
- 2-(Tributylstannyl)thiophene
Uniqueness
4-Isopropyl-2-(tributylstannyl)pyrimidine is unique due to the presence of the isopropyl group on the pyrimidine ring, which can influence the reactivity and selectivity of the compound in coupling reactions
特性
分子式 |
C19H36N2Sn |
|---|---|
分子量 |
411.2 g/mol |
IUPAC名 |
tributyl-(4-propan-2-ylpyrimidin-2-yl)stannane |
InChI |
InChI=1S/C7H9N2.3C4H9.Sn/c1-6(2)7-3-4-8-5-9-7;3*1-3-4-2;/h3-4,6H,1-2H3;3*1,3-4H2,2H3; |
InChIキー |
OOWFRKBOVHAWJJ-UHFFFAOYSA-N |
正規SMILES |
CCCC[Sn](CCCC)(CCCC)C1=NC=CC(=N1)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![7'-Bromo-2',3'-dihydro-1'h-spiro[cyclopropane-1,4'-isoquinoline]-1',3'-dione](/img/structure/B13513484.png)

![5-[(4-ethoxyphenyl)methyl]-3H-1,3,4-thiadiazole-2-thione](/img/structure/B13513507.png)


